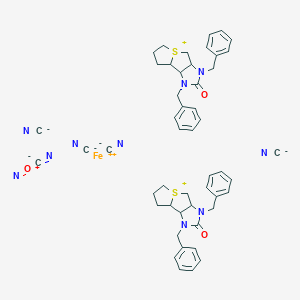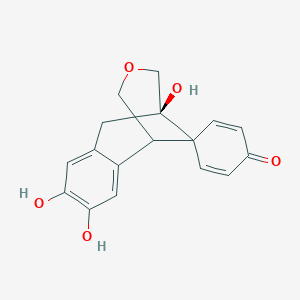
Dhmdr
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dihydromyricetin (DHM) is a flavonoid compound that is extracted from the bark of the Ampelopsis grossedentata plant. DHM has been used in traditional Chinese medicine for centuries to treat a variety of ailments. In recent years, DHM has gained attention for its potential as a therapeutic agent in a range of scientific research applications.
作用機序
Dhmdr works by inhibiting the activity of enzymes that are involved in the metabolism of alcohol. This leads to a decrease in the production of toxic byproducts of alcohol metabolism, such as acetaldehyde. Dhmdr also activates certain signaling pathways in the brain that are involved in regulating alcohol consumption.
生化学的および生理学的効果
Dhmdr has been shown to have a range of biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and cell damage. Dhmdr has also been shown to improve cognitive function and protect against neurodegenerative diseases.
実験室実験の利点と制限
Dhmdr has several advantages for use in lab experiments. It is a natural compound that is readily available and easy to synthesize. Dhmdr is also relatively non-toxic and has been shown to have low side effects. However, Dhmdr has some limitations for use in lab experiments. It is not very soluble in water, which can make it difficult to administer in certain experiments. Dhmdr also has a relatively short half-life, which can make it difficult to maintain consistent blood levels over time.
将来の方向性
There are several future directions for research on Dhmdr. One area of research is the potential therapeutic use of Dhmdr in treating alcohol addiction and related disorders. Another area of research is the potential use of Dhmdr in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, there is potential for Dhmdr to be used in the development of new cancer therapies. Further research is needed to fully explore the potential therapeutic applications of Dhmdr.
Conclusion:
Dhmdr is a natural compound that has gained attention for its potential therapeutic applications. It has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. Dhmdr has also been studied for its potential to treat alcohol-related disorders, such as alcohol addiction and liver damage. Dhmdr has several advantages for use in lab experiments, but also has some limitations. Further research is needed to fully explore the potential therapeutic applications of Dhmdr.
合成法
Dhmdr is synthesized from the bark of the Ampelopsis grossedentata plant. The bark is harvested and boiled in water to extract the Dhmdr. The extract is then purified using chromatography to obtain the pure Dhmdr compound.
科学的研究の応用
Dhmdr has been studied for its potential therapeutic effects on a range of health conditions. It has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. Dhmdr has also been studied for its potential to treat alcohol-related disorders, such as alcohol addiction and liver damage. Dhmdr has been shown to reduce alcohol cravings and protect liver cells from alcohol-induced damage.
特性
CAS番号 |
113477-35-3 |
|---|---|
製品名 |
Dhmdr |
分子式 |
C17H16O5 |
分子量 |
300.3 g/mol |
IUPAC名 |
(9R)-4,5,9-trihydroxyspiro[11-oxatricyclo[7.3.1.02,7]trideca-2,4,6-triene-13,4'-cyclohexa-2,5-diene]-1'-one |
InChI |
InChI=1S/C17H16O5/c18-11-1-3-16(4-2-11)13-8-22-9-17(16,21)7-10-5-14(19)15(20)6-12(10)13/h1-6,13,19-21H,7-9H2/t13?,17-/m0/s1 |
InChIキー |
CZSLURFDEROKDZ-RUINGEJQSA-N |
異性体SMILES |
C1C2C3=CC(=C(C=C3C[C@@](C24C=CC(=O)C=C4)(CO1)O)O)O |
SMILES |
C1C2C3=CC(=C(C=C3CC(C24C=CC(=O)C=C4)(CO1)O)O)O |
正規SMILES |
C1C2C3=CC(=C(C=C3CC(C24C=CC(=O)C=C4)(CO1)O)O)O |
同義語 |
7,10-dihydroxy-11-methoxydracaenone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



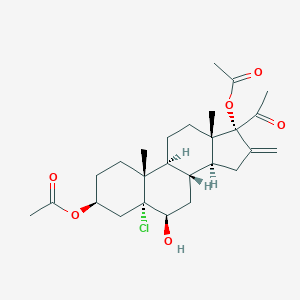
![2-Oxo-2,3-dihydrobenzo[d]thiazol-6-yl acetate](/img/structure/B40416.png)
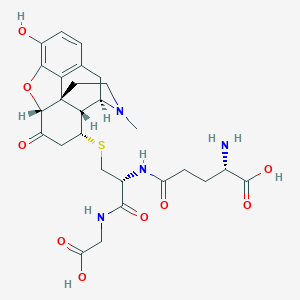
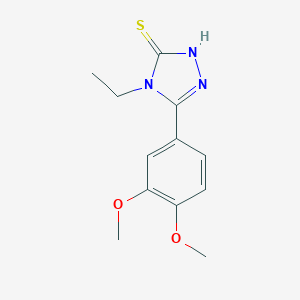
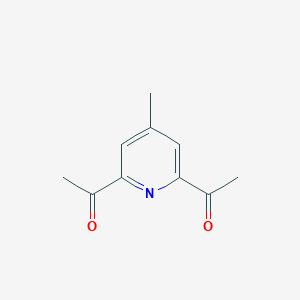
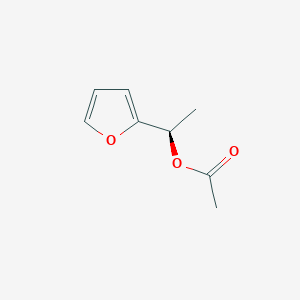
![6-Chloroimidazo[1,2-a]pyridine](/img/structure/B40424.png)
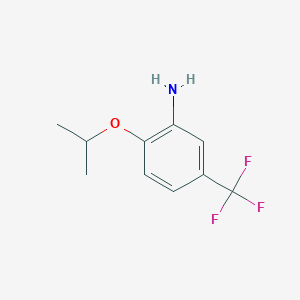
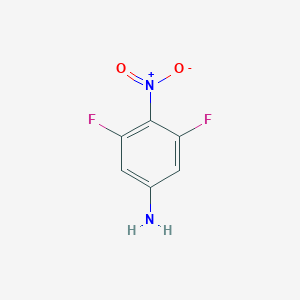
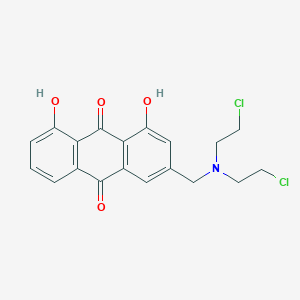
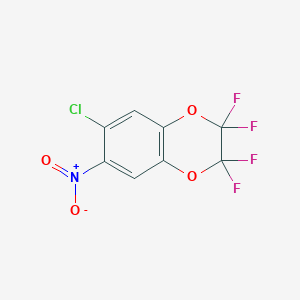
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B40440.png)
![1-[2-(2-Hydroxyethyl)piperidin-1-yl]ethanone](/img/structure/B40444.png)
